N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a nitro group, a sulfonamide group, and an ethoxy-substituted phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Ethoxy-Substituted Phenyl Ring: This step involves the ethoxylation of a phenyl ring, which can be achieved using ethyl iodide and a base such as potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Introduction of the Nitro Group: The nitro group is added via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Introduction of different alkyl or aryl groups in place of the ethoxy groups.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide is unique due to its ethoxy-substituted phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-3-25-17-10-5-14(13-18(17)26-4-2)11-12-19-27(23,24)16-8-6-15(7-9-16)20(21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIPUENMOZNSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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